5-Nitro-1-arabinofuranosyluracil is a nucleoside analog derived from uracil, characterized by the presence of a nitro group at the 5-position of the uracil ring and an arabinofuranosyl sugar moiety. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential applications in antiviral and anticancer therapies.
5-Nitro-1-arabinofuranosyluracil falls under the category of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides. These analogs are often modified to enhance their biological activity or to impart specific therapeutic properties. The compound is synthesized from uracil through nitration processes and is classified as a pyrimidine nucleoside due to its uracil base structure.
The synthesis of 5-nitro-1-arabinofuranosyluracil typically involves several steps:
The molecular structure of 5-nitro-1-arabinofuranosyluracil can be described as follows:
5-Nitro-1-arabinofuranosyluracil can participate in various chemical reactions typical for nucleoside analogs:
The mechanism of action for 5-nitro-1-arabinofuranosyluracil primarily involves its incorporation into RNA or DNA during replication processes:
These properties are crucial for determining its suitability in pharmaceutical formulations and biological applications .
5-Nitro-1-arabinofuranosyluracil has several notable applications in scientific research:
This compound exemplifies how modifications to natural nucleotides can lead to valuable therapeutic agents with diverse applications in medicine and research.
Arabinofuranosyluracil derivatives emerged in the mid-20th century as structural mimics of natural nucleosides, designed to disrupt viral replication. Early analogues like 1-β-D-arabinofuranosyluracil (araU, spongouridine) were isolated from marine sponges and served as the foundational scaffold for synthetic modifications [7]. During the 1970s-1980s, systematic structure-activity relationship (SAR) studies explored substitutions at the uracil C5 position to enhance antiviral potency. Researchers synthesized alkyl, alkenyl, and halogenated variants, with 5-vinyl-1-β-D-arabinofuranosyluracil demonstrating notable anti-herpesviral activity comparable to arabinofuranosylthymine but with reduced cellular toxicity . This period established that C5 modifications significantly influenced target selectivity and metabolic stability. The introduction of a nitro group (–NO₂) at C5 represented a strategic approach to alter electron distribution, potentially enhancing DNA incorporation or enzyme binding affinity, though 5-nitro derivatives were less explored than halogenated counterparts in early antiviral campaigns [4] [8].
5-Nitro-1-arabinofuranosyluracil (C₉H₁₁N₃O₈, MW 289.2 g/mol) belongs to the arabino-configured pyrimidine nucleoside analogue family. Its systematic IUPAC name is 1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4(1H,3H)-dione, reflecting the absolute stereochemistry of the β-D-arabinofuranose ring [4]. Key structural features include:
Table 1: Structural Descriptors of 5-Nitro-1-arabinofuranosyluracil
Property | Value/Descriptor | |
---|---|---|
CAS Registry Number | 69321-94-4 | |
Molecular Formula | C₉H₁₁N₃O₈ | |
IUPAC Name | 1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4(1H,3H)-dione | |
Synonyms | 5-Nitro-araU; 5-NO₂-araU; 5-NBDAFU | |
Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2C@@HO)N+[O-] | |
XLogP3 | -1.9 (indicating high hydrophilicity) | [4] |
The nitro group (–NO₂) imparts unique biochemical properties to pyrimidine nucleosides:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7